Alloxydim-sodium

Description

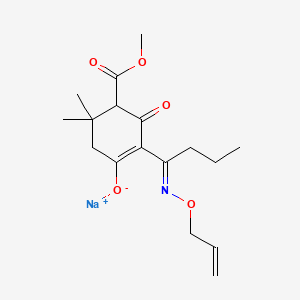

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H24NNaO5 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

sodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate |

InChI |

InChI=1S/C17H25NO5.Na/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5;/h7,14,19H,2,6,8-10H2,1,3-5H3;/q;+1/p-1/b18-11+; |

InChI Key |

SZXAJDQTPWYNBN-NWBUNABESA-M |

Isomeric SMILES |

CCC/C(=N\OCC=C)/C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+] |

Canonical SMILES |

CCCC(=NOCC=C)C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical and physical properties of Alloxydim-sodium

An In-Depth Technical Guide to the Chemical and Physical Properties of Alloxydim-sodium

Introduction

This compound stands as a significant member of the cyclohexanedione class of herbicides, engineered for the selective post-emergence control of grass weeds in a variety of broad-leaved crops.[1] As a systemic agent, it is absorbed primarily through the leaves and effectively targets the biochemical machinery of susceptible grass species. The core of its herbicidal activity lies in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis.[1][2] This disruption of lipid production is fatal to the targeted weeds, while broadleaf crops remain largely unaffected due to structural differences in their ACCase enzyme.[2]

This guide offers a comprehensive exploration of the chemical and physical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its characteristics—from the structural nuances that govern its isomeric forms to the physicochemical properties that dictate its formulation, stability, and environmental fate. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this molecule.

Section 1: Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all further research. This section details the formal nomenclature, structural characteristics, and isomeric complexity of this compound.

Nomenclature and Identifiers

The unique identification of this compound is ensured through a standardized system of names and numbers, which are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

| Identifier | Value |

| IUPAC Name | sodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate[3] |

| Common Name | This compound |

| CAS Registry No. | 55635-13-7[3][4][5][6][7] |

| EC Number | 259-733-1[4] |

| Synonyms | NP-48, Clout, Fervin, Kusagard, Graspaz[5] |

Note: The acid form, Alloxydim, has a distinct CAS number: 55634-91-8.[1][8]

Molecular Structure and Isomerism

The biological activity and physical properties of this compound are intrinsically linked to its complex molecular architecture, which includes multiple potential isomers.

This compound's structure features two key points of isomerism:

-

Geometrical Isomerism: The carbon-nitrogen double bond (C=N) of the oxime group gives rise to E (entgegen) and Z (zusammen) isomers due to restricted rotation.[9] The IUPAC name specifies the biologically active E-isomer.

-

Optical Isomerism: The molecule contains a chiral carbon center, leading to the existence of enantiomers (R and S forms).[9]

Commercially, this compound is typically produced and utilized as a racemic mixture of these isomers.[9] Understanding this isomeric complexity is vital, as different isomers can exhibit varied biological activities and degradation rates.

Caption: Isomeric complexity of this compound.

Core Molecular Properties

The fundamental molecular properties provide the quantitative basis for the compound's chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄NNaO₅ | [4][10] |

| Molecular Weight | 345.37 g/mol | [3][4][5][10] |

| Accurate Mass | 345.1552 u | [3] |

Section 2: Physicochemical Properties

The interaction of this compound with its environment is governed by its physicochemical properties. These characteristics are paramount for designing stable formulations, predicting environmental transport, and understanding its physiological uptake.

General Properties

These properties define the compound's appearance and handling requirements.

| Property | Description | Source |

| Appearance | White to off-white solid. | [5][10] |

| Physical State | Crystalline solid. | [1] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | [1][5][10] |

The hygroscopic nature of this compound necessitates storage in a dry, inert atmosphere to prevent degradation and ensure the accuracy of experimental concentrations.[5][10]

Solubility Profile

Solubility is a critical determinant of a herbicide's formulation and biological activity. The sodium salt form of Alloxydim was specifically developed to enhance water solubility, which is essential for its application as a sprayable concentrate.[9]

| Solvent | Solubility (at 20°C) | Source |

| Water (pH 7) | ~2,000,000 mg/L (Highly Soluble) | [9] |

| Methanol | 61,900 mg/L | [9] |

| Ethanol | 5,000 mg/L | [9] |

| Acetone | 1,400 mg/L | [9] |

| Ethyl Acetate | 200 mg/L | [9] |

| DMSO | Slightly Soluble | [5] |

This high aqueous solubility facilitates its use in emulsifiable concentrate formulations and ensures rapid uptake by plant tissues.[9]

Thermal Properties

Thermal stability is crucial for manufacturing, storage, and ensuring the compound's integrity under various environmental conditions.

| Property | Value (°C) | Notes | Source |

| Melting Point | 188-193 | Decomposes on melting. | [5][10] |

| Degradation Point | 185.5 | [9] | |

| Flash Point | >100 | [5][10] |

The literature presents slightly varied melting/decomposition temperatures, which can be attributed to differences in purity, isomeric ratio, and the analytical method used (e.g., Differential Scanning Calorimetry vs. capillary method). The key takeaway is that the compound decomposes upon melting, indicating a limit to its thermal stability.[9][10]

Section 3: Mechanism of Action

The efficacy of this compound as a graminicide stems from its highly specific interaction with a single biochemical target.

Biochemical Target: Acetyl-CoA Carboxylase (ACCase)

This compound is a potent and selective inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[2]

By inhibiting ACCase, this compound effectively halts the production of fatty acids.[1][2] This blockade prevents the formation of essential phospholipids and other lipids required for building and maintaining cell membranes. Without the ability to produce new membranes, cell division, growth, and overall plant viability cease, leading to the death of susceptible grass species.[2]

Basis of Selectivity

The selectivity of this compound for grasses (monocots) over broadleaf plants (dicots) is a classic example of target-site resistance. The ACCase enzyme in most dicotyledonous plants possesses a different structural form that is insensitive to cyclohexanedione herbicides.[2] This inherent difference in the enzyme's active site prevents this compound from binding and exerting its inhibitory effect in broadleaf crops, allowing for its use as a selective herbicide.[2]

Caption: Inhibition of ACCase by this compound.

Section 4: Stability and Degradation

The persistence and environmental impact of a herbicide are dictated by its stability and degradation pathways.

Chemical Stability

This compound's stability is influenced by pH and its inherent hygroscopicity. As with other cyclohexanediones, it exhibits greater stability in neutral to basic conditions.[11] Under acidic conditions (pH < 5), degradation can be accelerated.[11] Its tendency to absorb moisture underscores the need for controlled storage to prevent hydrolysis and maintain its efficacy.[5][10]

Environmental Fate

Once released into the environment, this compound is subject to degradation by various processes.

-

Photodegradation: In aqueous environments, photodegradation is a primary degradation pathway.[11] Exposure to sunlight causes the reduction of the oxime moiety, leading to the formation of a corresponding imine. This primary photoproduct exists as a mixture of keto-enol tautomers.[11] Crucially, studies have indicated that these degradation by-products can exhibit higher toxicity than the parent this compound molecule, a critical consideration for environmental risk assessment.[11]

-

Soil Degradation: In soil, this compound is metabolized by microorganisms. It has a relatively short soil half-life of approximately 10 days, indicating low persistence in the soil environment.

Caption: Primary photodegradation pathway of this compound.

Section 5: Synthesis and Analysis

The practical application of this compound in research and development relies on robust methods for its synthesis and analytical characterization.

General Synthesis Route

The synthesis of Alloxydim is a multi-step process, conceptually based on established organic chemistry principles.[1] The final step involves converting the Alloxydim acid to its sodium salt to enhance water solubility.[9]

Conceptual Protocol for Alloxydim Synthesis:

-

Causality: This protocol outlines a plausible, well-established route for synthesizing cyclohexanedione structures. Each step is chosen to build the carbon skeleton and introduce the necessary functional groups sequentially.

-

Michael Addition: React mesityl oxide with dimethyl malonate in the presence of a base (e.g., sodium methoxide). This forms the initial cyclohexanedione ring structure.

-

Acylation: The intermediate is then acylated using butyryl chloride to add the butyl side chain.

-

Condensation: The acylated ring is condensed with O-allylhydroxylamine. This step forms the critical (allyloxyimino)butyl functional group responsible for its biological activity.

-

Saponification and Neutralization (Salt Formation): The resulting Alloxydim (acid form) is treated with a sodium base, such as sodium hydroxide or sodium methoxide, in an appropriate solvent. This deprotonates the acidic enol, forming the water-soluble this compound salt. The product is then isolated, typically by precipitation or solvent removal.

Analytical Characterization

Confirming the identity, purity, and structure of this compound requires a suite of spectroscopic techniques.

Protocol for Spectroscopic Characterization:

-

Causality: This workflow represents a self-validating system for structural elucidation. Each technique provides complementary information, and consistency across all results is required to confirm the structure and purity of the analyte.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Methodology: A sample is analyzed (e.g., as a KBr pellet) to obtain an infrared spectrum.

-

Expected Results: The spectrum would be analyzed for characteristic absorption bands corresponding to its functional groups: C=O (ketones, ester), C=C (alkene in the ring and allyl group), C-O (ester and ether linkages), and the C=N of the oxime. This provides a rapid confirmation of the functional group architecture.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: High-resolution ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Advanced 2D NMR techniques like COSY and HMQC can be used to confirm assignments.[11]

-

Expected Results: ¹H NMR would show distinct signals for the alkyl chains, the allyl group protons, and the methoxy group. ¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbons, olefinic carbons, and aliphatic carbons. Together, these spectra provide an unambiguous map of the molecule's carbon-hydrogen framework.

-

-

Mass Spectrometry (MS):

-

Methodology: Electrospray ionization (ESI) mass spectrometry is ideal for this ionic compound. High-resolution MS (HRMS) would be performed to determine the accurate mass.

-

Expected Results: HRMS provides the elemental composition by measuring the mass-to-charge ratio with high precision, confirming the molecular formula.[11] Tandem MS (MS/MS) can be used to study fragmentation patterns, which is invaluable for identifying metabolites and degradation products in complex matrices.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Methodology: The absorbance of a solution of this compound is measured across the UV-visible range.

-

Expected Results: The spectrum would show absorbance maxima corresponding to the π → π* and n → π* electronic transitions within the conjugated system of the cyclohexenedione ring and the oxime moiety. This technique is particularly useful for quantitative analysis using the Beer-Lambert law.

-

Conclusion

This compound is a well-characterized herbicide whose physicochemical properties are deliberately engineered for its function. Its high water solubility, a direct result of its sodium salt form, is key to its formulation and application. The molecule's specific architecture allows it to potently inhibit the ACCase enzyme in grasses, providing selective weed control. However, its susceptibility to photodegradation into potentially more toxic by-products highlights the critical need for thorough environmental assessment. The synthetic and analytical protocols described herein provide a framework for the continued study and responsible management of this important agricultural tool.

References

-

Wikipedia. Alloxydim. [Link]

-

AERU - University of Hertfordshire. Alloxydim sodium. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

Infocris Pesticide Database. This compound. [Link]

-

PubChem - NIH. Alloxydim | C17H25NO5 | CID 135571111. [Link]

-

ResearchGate. Photochemical behavior of alloxydim herbicide in environmental waters. Structural elucidation and toxicity of degradation products | Request PDF. [Link]

-

Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action. [Link]

Sources

- 1. Alloxydim - Wikipedia [en.wikipedia.org]

- 2. wssa.net [wssa.net]

- 3. Alloxydim sodium | CAS 55635-13-7 | LGC Standards [lgcstandards.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 55635-13-7 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. accustandard.com [accustandard.com]

- 8. Alloxydim | C17H25NO5 | CID 135571111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Alloxydim sodium [sitem.herts.ac.uk]

- 10. 55635-13-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Alloxydim-sodium synthesis pathway and starting materials

Content Type: Technical Whitepaper & Process Guide Subject: Chemical Synthesis, Retrosynthesis, and Process Optimization of Alloxydim-sodium

Executive Summary

This compound (CAS: 55635-13-7) is a selective, post-emergence graminicide belonging to the cyclohexanedione oxime ("DIMs") class. Its mode of action involves the inhibition of Acetyl-CoA Carboxylase (ACCase) , specifically blocking the transcarboxylation step in fatty acid biosynthesis in grasses.

From a synthetic perspective, the molecule presents a unique challenge: constructing a highly functionalized cyclohexane ring with specific regiochemistry at the trione stage. Unlike simple dimedone derivatives, Alloxydim retains a carbomethoxy group at the C-4 position (IUPAC numbering may vary; often C-1 in older literature), necessitating a synthesis that avoids the decarboxylation typical of standard dimedone production.

This guide details the industrial-grade synthesis starting from Mesityl Oxide and Dimethyl Malonate , emphasizing the preservation of the ester moiety and the regioselective formation of the oxime.

Retrosynthetic Analysis

To understand the forward synthesis, we must deconstruct the target molecule. The retrosynthetic disconnection reveals the critical "Medomedone" intermediate (Methyl 5,5-dimethyl-4,6-dioxocyclohexanecarboxylate).

Logical Disconnection

-

Salt Formation: The sodium salt is derived from the free enol acid.

-

N-O Bond Cleavage: The oxime moiety is installed via condensation of the trione with O-allylhydroxylamine.

-

C-C Bond Cleavage (Acylation): The butyryl side chain is introduced via C-acylation of the cyclic beta-keto ester.

-

Ring Scission: The cyclohexanedione ring is formed via a Michael addition followed by a Claisen condensation between Mesityl Oxide and Dimethyl Malonate.

Figure 1: Retrosynthetic breakdown of this compound showing the critical disconnection to the cyclic keto-ester.

Detailed Synthesis Protocol

Phase 1: Construction of the Ring (The "Medomedone" Core)

Objective: Synthesize Methyl 5,5-dimethyl-4,6-dioxocyclohexanecarboxylate. Critical Constraint: Unlike standard dimedone synthesis, do not perform acid hydrolysis/decarboxylation. The ester group must remain intact.

-

Reagents: Mesityl Oxide, Dimethyl Malonate, Sodium Methoxide (NaOMe), Methanol.

-

Mechanism: Michael Addition

Dieckmann Condensation (Cyclization).

Protocol:

-

Preparation of Alkoxide: In a reactor, dissolve Sodium metal (1.1 eq) in anhydrous Methanol to generate Sodium Methoxide in situ. Alternatively, use a commercial 30% NaOMe/MeOH solution.

-

Addition of Malonate: Add Dimethyl Malonate (1.0 eq) to the base at 25°C. Stir for 30 minutes to generate the sodiomalonate enolate.

-

Michael Addition: Add Mesityl Oxide (1.0 eq) dropwise. The reaction is exothermic; maintain temperature below 40°C to prevent polymerization of mesityl oxide.

-

Cyclization: Heat the mixture to reflux (65°C) for 3–5 hours. The intermediate open-chain diester cyclizes to form the sodium salt of the cyclic keto-ester.

-

Workup: Distill off the methanol. Dissolve the residue in water. Carefully acidify with dilute HCl to pH 4–5. The product, Methyl 5,5-dimethyl-4,6-dioxocyclohexanecarboxylate, will precipitate. Filter and dry.[1][2]

Data Check:

| Parameter | Specification |

|---|---|

| Yield | 75–85% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102–105°C (approx) |

Phase 2: C-Acylation

Objective: Introduce the butyryl side chain at the active methylene position (C-2).

-

Reagents: Cyclic Keto-Ester (from Phase 1), Butyryl Chloride, Triethylamine (TEA) or Pyridine, DCM or Toluene.

-

Mechanism: O-Acylation (Kinetic)

C-Acylation (Thermodynamic Rearrangement).

Protocol:

-

Dissolve the Cyclic Keto-Ester in Dichloromethane (DCM). Add 1.1 eq of Triethylamine.

-

Cool to 0–5°C. Add Butyryl Chloride (1.05 eq) slowly.

-

Rearrangement: Initially, this forms the O-acyl enol ester. To drive it to the desired C-acyl isomer (the triketone), add a catalytic amount of DMAP (4-Dimethylaminopyridine) or Acetone Cyanohydrin and stir at room temperature for 12–24 hours.

-

Workup: Wash with dilute HCl to remove amine salts. Extract the organic layer. The product is the trione: Methyl 3-butyryl-6,6-dimethyl-2,4-dioxocyclohexanecarboxylate.

Phase 3: Oximation (The Alloxydim Specificity)

Objective: React the trione with O-allylhydroxylamine to form the oxime.

-

Reagents: Trione Intermediate, O-Allylhydroxylamine Hydrochloride, Sodium Acetate (buffer), Ethanol/Water.

-

Regioselectivity: The reaction occurs preferentially at the exocyclic butyryl carbonyl due to steric accessibility and conjugation stability.

Protocol:

-

Suspend the Trione intermediate in Ethanol.

-

Add O-Allylhydroxylamine Hydrochloride (1.05 eq) and Sodium Acetate (1.1 eq).

-

Stir at ambient temperature (20–25°C) for 4–6 hours.

-

Monitoring: Monitor by HPLC for the disappearance of the trione.

-

Workup: Concentrate the ethanol. Add water and extract with Ethyl Acetate. The product (Alloxydim free acid) is obtained as a viscous oil or low-melting solid upon evaporation.

Phase 4: Salt Formation

Objective: Convert the free acid to the stable sodium salt.

-

Reagents: Alloxydim (Free Acid), Sodium Hydroxide (NaOH).

Protocol:

-

Dissolve Alloxydim free acid in Methanol.

-

Add an equimolar amount of NaOH (aqueous or methanolic solution).

-

Stir for 30 minutes.

-

Evaporate the solvent to dryness or precipitate by adding an anti-solvent (e.g., Acetone or Ether).

-

Filtration: Collect the white crystalline powder: This compound .

Process Visualization (Graphviz)

The following diagram illustrates the forward reaction flow with specific reagents and conditions.

Caption: Step-by-step synthesis pathway from commodity chemicals to this compound.

Key Technical Considerations (Expertise & Experience)

The "Decarboxylation Trap"

In standard organic lab courses, the synthesis of dimedone involves boiling the cyclic ester in aqueous acid to remove the ester group (decarboxylation).

-

Critical Warning: For Alloxydim, this step must be avoided . The biological activity requires the ester group. Ensure the workup in Phase 1 is performed at pH 4–5 and not in boiling concentrated acid.

O- vs C-Acylation Control

The reaction of the cyclic beta-keto ester with butyryl chloride can yield two isomers:

-

O-acyl isomer (Enol ester) - Kinetically favored.

-

C-acyl isomer (Trione) - Thermodynamically favored. Experience Insight: If the O-acyl isomer forms (observed by NMR), it can be converted to the desired C-acyl form by adding a cyanide source (Acetone cyanohydrin) or DMAP and stirring longer. The C-acyl form is required for the subsequent oximation.

Handling O-Allylhydroxylamine

This reagent is a potent skin sensitizer and irritant. It is often prepared in situ or purchased as the hydrochloride salt.

-

Preparation: If commercial stock is unavailable, it is synthesized by reacting N-hydroxyphthalimide with allyl bromide, followed by hydrazinolysis.

References

-

Nippon Soda Co., Ltd. (1976). Cyclohexane derivatives and herbicide containing the same.[3] U.S. Patent 3,954,992.

-

Food and Agriculture Organization (FAO). (2017). This compound: Specifications and Evaluations for Agricultural Pesticides.

-

Organic Syntheses. (1935). 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone synthesis core method). Org. Synth. 15, 14. (Note: Reference for the ring formation chemistry, excluding the decarboxylation step).

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

-

Smolecule. (n.d.). O-Allylhydroxylamine hydrochloride Synthesis and Properties.

Sources

Technical Guide: Herbicidal Spectrum and Mechanism of Alloxydim-sodium

Part 1: Executive Technical Summary

Alloxydim-sodium is a cyclohexanedione (DIM) herbicide classified under HRAC Group A (WSSA Group 1) .[1] It functions as a selective, systemic graminicide, targeting the plastidic isoform of Acetyl-CoA Carboxylase (ACCase) .[1]

Unlike broad-spectrum herbicides, this compound exhibits a distinct selectivity profile: it is lethal to Gramineae (grasses) while remaining biologically inert in Dicotyledonae (broadleaf crops) .[1] This selectivity stems from the structural divergence of the ACCase enzyme between these plant groups.

Key Technical Parameters:

-

Active Moiety: Alloxydim (Sodium salt formulation improves solubility).[1]

-

Primary Target: Carboxyltransferase (CT) domain of homomeric plastidic ACCase.

-

Translocation: Symplastic (phloem-mobile) accumulation in meristematic tissues.[1]

-

Typical Use Rate: 500 – 1000 g a.i./ha (formulation dependent).[1]

Part 2: Molecular Mechanism of Action

The ACCase Inhibition Pathway

This compound acts as a competitive inhibitor of the Carboxyltransferase (CT) domain within the homomeric ACCase enzyme found in the chloroplasts of grasses.

-

Normal Function: ACCase catalyzes the ATP-dependent carboxylation of Acetyl-CoA to form Malonyl-CoA .[1] This is the rate-limiting step in de novo fatty acid biosynthesis.

-

Inhibition: Alloxydim binds to the CT domain, locking the enzyme in a non-functional conformation.

-

Lethality: The cessation of fatty acid production halts the synthesis of phospholipids required for cell membrane formation. This leads to meristematic necrosis , causing the "rotten heart" symptom characteristic of Group A herbicides.

Selectivity Basis (Eukaryotic vs. Prokaryotic Isoforms)

-

Susceptible (Grasses): Possess homomeric (eukaryotic-type) ACCase in both cytosol and plastids.[1] The plastidic form is highly sensitive to DIMs.

-

Tolerant (Dicots): Possess heteromeric (prokaryotic-type) ACCase in plastids.[1] This multi-subunit isoform does not bind Alloxydim, rendering the herbicide ineffective against broadleaf species.

Visualization: ACCase Inhibition Pathway

Figure 1: Mechanism of Action.[1] Alloxydim intercepts the fatty acid synthesis pathway at the ACCase junction, leading to membrane failure in susceptible grass species.

Part 3: Herbicidal Spectrum & Selectivity Profile

The efficacy of Alloxydim is strictly limited to the Poaceae family. The table below categorizes efficacy based on field-proven susceptibility.

Spectrum Analysis Table

| Category | Efficacy Status | Target Species Examples | Notes |

| Annual Grasses | Highly Susceptible | Alopecurus myosuroides (Black-grass)Avena fatua (Wild oat)Setaria spp.[1] (Foxtails)Digitaria sanguinalis (Crabgrass) | Primary target.[1] Control is most effective at 2-4 leaf stage.[1] |

| Perennial Grasses | Susceptible | Elymus repens (Couch grass)Sorghum halepense (Johnsongrass)Cynodon dactylon (Bermudagrass) | Requires higher rates (approx.[1] 1000g ai/ha) to ensure translocation to rhizomes. |

| Broadleaf Crops | Tolerant | Sugar beet, Oilseed rape (Canola), Soybeans, Potatoes, Peas, Beans | Natural tolerance due to heteromeric ACCase isoform.[1] |

| Non-Grass Monocots | Tolerant | Onions, Garlic, Lilies | Generally tolerant; possess insensitive ACCase forms.[1] |

Part 4: Resistance Management (The Technical Core)

Resistance to Group A herbicides is a critical concern. It is vital to distinguish between mutations that confer resistance to FOPs (aryloxyphenoxypropionates) versus DIMs (cyclohexanediones like Alloxydim).[1]

Target-Site Resistance (TSR) Matrix

Not all ACCase mutations affect Alloxydim equally.[1] The Asp-2078-Gly mutation is the most severe threat to Alloxydim efficacy.[1]

| Mutation (Codon) | Effect on FOPs | Effect on DIMs (Alloxydim) | Resistance Factor (RF) |

| Ile-1781-Leu | High | Moderate to High | Variable.[1] Often confers cross-resistance, but some DIMs may retain partial activity at high rates. |

| Trp-2027-Cys | High | Low / None | Critical: This mutation often leaves plants susceptible to DIMs.[1] Alloxydim remains a viable tool here. |

| Asp-2078-Gly | High | Very High | Broad Cross-Resistance. Renders almost all Group A herbicides ineffective.[1] |

| Ile-2041-Asn | High | Low | Primarily affects FOPs.[1] |

Strategic Insight: If molecular testing confirms a Trp-2027 mutation in a weed population (e.g., Alopecurus or Lolium), Alloxydim or other DIMs can often still be effective, whereas FOPs will fail.[1]

Part 5: Experimental Validation Protocols

To validate the activity of this compound or assess resistance, use the following standardized protocols.

Protocol A: Greenhouse Whole-Plant Dose-Response

Objective: Determine GR50 (Growth Reduction 50%) and Resistance Factors.

-

Plant Material: Sow seeds of Susceptible (S) and Resistant (R) biotypes in 10cm pots (peat/sandy loam mix).

-

Growth Stage: Rear plants to the 2-3 leaf stage (Zadoks 12-13).

-

Treatment:

-

Prepare this compound series: 0, 62.5, 125, 250, 500, 1000, 2000 g a.i./ha.[1]

-

Adjuvant: Always include a crop oil concentrate (COC) or methylated seed oil (MSO) at 1% v/v, as DIMs are highly lipophilic and require help penetrating the cuticle.[1]

-

Application: Calibrated cabinet sprayer delivering 200 L/ha at 200-300 kPa.

-

-

Assessment:

-

7 Days After Treatment (DAT): Visual check for chlorosis (yellowing) at the whorl.[1]

-

21 DAT: Harvest above-ground biomass. Measure Fresh Weight and Dry Weight .

-

-

Analysis: Fit data to a log-logistic regression model to calculate GR50.

Protocol B: In Vitro ACCase Inhibition Assay

Objective: Confirm Target-Site Resistance (TSR) at the enzyme level.[1]

-

Extraction: Homogenize 5g of fresh leaf tissue (meristematic zone) in extraction buffer (100 mM Tricine-KOH pH 8.3, glycerol, DTT).

-

Purification: Partial purification via ammonium sulfate precipitation (40-60% saturation).[1]

-

Assay Reaction:

-

Measurement: Stop reaction with HCl. Dry samples to remove unreacted [14C]O3.[1] Measure acid-stable [14C] (Malonyl-CoA) via Liquid Scintillation Counting (LSC).

-

Result: Calculate I50 (Inhibition 50%). A high I50 in the R biotype vs S biotype confirms TSR.

Visualization: Experimental Workflow

Figure 2: Standardized Greenhouse Dose-Response Workflow for validating Alloxydim efficacy.[1]

Part 6: References

-

Takano, H. K., et al. (2020).[1] ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship.[1] SciELO.

-

Délye, C. (2005).[1] Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science.

-

Kaundun, S. S. (2014).[1] Resistance to acetyl-CoA carboxylase-inhibiting herbicides.[1][2][3][4][5] Pest Management Science. [1]

-

Heap, I. (2024).[1][6] The International Herbicide-Resistant Weed Database.[1]

-

Yu, Q., et al. (2007).[1] Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations.[1] Plant Physiology.[7]

-

University of Hertfordshire. (2023). This compound PPDB: Pesticide Properties DataBase.[1][1]

Sources

- 1. Alloxydim - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ile-1781-Leu and Asp-2078-Gly Mutations in ACCase Gene, Endow Cross-resistance to APP, CHD, and PPZ in Phalaris minor from Mexico [mdpi.com]

- 5. Evolution of ACCase-inhibitor resistance in Chloris virgata is conferred by a Trp2027Cys mutation in the herbicide target site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ndsu.edu [ndsu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: Key Metabolites of Alloxydim-sodium in Plants

The following technical guide details the metabolic fate, analytical characterization, and experimental protocols for Alloxydim-sodium in plant systems.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]

Executive Summary

This compound (CAS: 55635-13-7) represents the first generation of cyclohexanedione (DIM) herbicides, functioning as a potent acetyl-CoA carboxylase (ACCase) inhibitor.[1][2][3] While its efficacy as a graminicide is well-documented, its metabolic fate in plant tissues is complex, driven by the lability of its oxime-ether moiety.[1][2]

This guide delineates the degradation pathways of this compound, identifying its primary metabolites: de-allyloxylated alloxydim and the oxazole/isoxazole rearrangement products .[1] We provide validated protocols for their extraction and identification, offering a robust framework for residue analysis and regulatory compliance.[1][3]

Chemical Identity & Mechanism of Action

This compound is the sodium salt of methyl 2,2-dimethyl-4,6-dioxo-5-[1-[(2-propenyloxy)amino]butylidene]cyclohexanecarboxylate.[1][2][3] Its herbicidal activity hinges on the inhibition of ACCase, blocking fatty acid biosynthesis in monocots.[1][4][5]

Structural Vulnerabilities

The molecule possesses two chemically labile zones that dictate its metabolism:

-

The Oxime Ether Linkage: Susceptible to oxidative cleavage and photolytic de-allylation.[1][3]

-

The 1,3-Cyclohexanedione Ring: Prone to tautomerization and Beckmann-type rearrangements leading to heterocyclic metabolites.[1][2][3]

Metabolic Pathways in Plants

In plant systems, this compound undergoes rapid biotransformation.[1][2][3] Unlike later-generation DIMs (e.g., sethoxydim) where sulfoxidation is dominant, Alloxydim's metabolism is driven by N-dealkylation and ring closure.[1][2][3]

Primary Pathway: N-Dealkylation

The most significant metabolic event is the cleavage of the allyl group from the oxime nitrogen.[1][3] This yields De-allyloxylated Alloxydim (often referred to as the free oxime or imine derivative).[1][2][3] This metabolite retains the cyclohexanedione core but loses the lipophilic allyl tail, significantly altering its solubility and transport properties.

Secondary Pathway: Heterocyclic Rearrangement

Under specific physiological conditions (pH shifts, enzymatic catalysis), the parent compound undergoes a Beckmann rearrangement or direct cyclization to form Oxazole and Isoxazole derivatives.[1] These are stable, terminal metabolites often used as markers for total residue definition in older regulatory frameworks.[1][3]

Visualization of Metabolic Fate

The following diagram illustrates the degradation cascade of this compound in plant tissues.

Figure 1: Proposed metabolic pathway of this compound showing primary degradation to de-allylated and heterocyclic derivatives.[1][2][3]

Key Metabolites Profile

The following table summarizes the physicochemical characteristics of the critical metabolites compared to the parent.

| Compound Name | Structure Description | Stability | Significance |

| This compound | Parent (Na+ salt) | Hydrolytically unstable at pH < 5 | Primary toxicant; ACCase inhibitor.[1][2][3][5] |

| De-allyloxylated Alloxydim | Loss of allyl group (-C3H5) | Moderate; susceptible to oxidation | Major plant metabolite; reduced phytotoxicity.[1][2][3] |

| Alloxydim-Oxazole | Bicyclic fused ring system | High stability | Terminal residue; often used in "common moiety" analysis.[1][2][3] |

| Alloxydim-Isoxazole | Isomeric bicyclic system | High stability | Minor metabolite; potential interference in analysis.[1][2][3] |

Analytical Methodologies

To ensure scientific integrity, the detection of Alloxydim and its metabolites requires a multi-residue method capable of distinguishing the parent from its rearrangement products.

Protocol: Extraction and LC-MS/MS Quantification

This protocol is designed to minimize ex vivo degradation during the extraction process.[1][2][3]

Step 1: Sample Preparation

-

Homogenization: Cryogenically grind 10 g of plant tissue (leaf/root) with liquid nitrogen to halt enzymatic activity.

-

Extraction: Add 50 mL of Acetonitrile:Water (80:20 v/v) containing 0.1% Formic Acid. The acid is critical to stabilize the oxime bond.[1][3]

-

Agitation: Shake vigorously for 30 minutes at 4°C.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

Step 2: Clean-up (Dispersive SPE)

-

Transfer 10 mL of supernatant to a dSPE tube containing 150 mg MgSO4 , 50 mg PSA (Primary Secondary Amine), and 50 mg C18 .[1][3]

-

Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Step 3: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1][3]

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1][2][3]

-

Gradient: 10% B to 90% B over 12 minutes.

-

Detection: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

Regulatory & Safety Implications

Regulatory bodies (e.g., EFSA, JMPR) often define the residue of cyclohexanedione herbicides as the "sum of parent and metabolites containing the specific moiety," expressed as the parent.

-

Residue Definition: For enforcement, the definition is typically Alloxydim (including metabolites convertible to the specific moiety) .[1][3]

-

Toxicology: The de-allylated metabolite generally exhibits lower acute toxicity than the parent but shares the same mode of action.[1][3] The oxazole derivatives are considered toxicologically benign in many contexts but must be quantified to ensure total residue compliance.[1][3]

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2012).[1][2][3][4] Cycloxydim and related Cyclohexanedione Herbicides: Residue Evaluation. Retrieved from [Link]

-

Sandín-España, P., et al. (2013).[1][2][3] Photochemical behavior of alloxydim herbicide in environmental waters.[1][2][3][6] Structural elucidation and toxicity of degradation products. Microchemical Journal. Retrieved from [Link]

-

Roberts, T.R., et al. (1998).[1][3] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1][2][3] (Standard Reference Text).

-

University of Hertfordshire. (2023).[1][2][3] PPDB: Pesticide Properties DataBase - this compound. Retrieved from [Link]

Sources

Ecotoxicological Profile of Alloxydim-sodium and its Byproducts

Technical Whitepaper [1]

Executive Summary

Alloxydim-sodium (CAS 55635-13-7) represents a classic case in ecotoxicology where the parent compound's profile differs significantly from its degradation products.[1] While the parent molecule—a cyclohexanedione herbicide—exhibits low acute toxicity to aquatic and terrestrial fauna, its environmental fate is governed by rapid photodegradation.[1] This process yields specific transformation products, notably an imine derivative and the Z-isomer , which possess distinct biological activities.[1]

This guide moves beyond standard LC50 listings to analyze the dynamic toxicity profile of Alloxydim.[1] It focuses on the "Imine Trap"—the phenomenon where a rapidly degrading parent compound generates a phytotoxic metabolite that persists long enough to impact non-target flora.[1]

Chemical Identity & Mechanism of Action[2][3]

This compound functions as a graminicide by inhibiting acetyl-CoA carboxylase (ACCase) , a pivotal enzyme in fatty acid biosynthesis.[1]

-

Target Site: The carboxyltransferase domain of the plastidic ACCase enzyme.[1]

-

Selectivity: Highly selective for grasses (Poaceae) because dicots possess a eukaryotic-type ACCase in their plastids which is insensitive to cyclohexanediones.[1]

-

Stereochemistry: The molecule exists as a racemate.[1][2] The oxime ether moiety allows for E/Z isomerism, which is critical for its degradation kinetics.[1]

Molecular Characterization

| Property | Data |

| IUPAC Name | Sodium (4RS)-2-[(1E)-1-(allyloxyimino)butyl]-4-(methoxycarbonyl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate |

| CAS Number | 55635-13-7 |

| Molecular Formula | C₁₇H₂₄NNaO₅ |

| Solubility | Highly soluble in water (>200 g/L), driving its mobility in aqueous systems.[1] |

Environmental Fate: The Degradation Cascade

Alloxydim is chemically unstable in the environment.[1] Its dissipation is not driven by microbial metabolism but by photolytic cleavage and hydrolysis .[1]

3.1 Photodegradation & The Imine Derivative

Upon exposure to solar radiation (simulated or natural), Alloxydim undergoes rapid transformation.[1][3] The primary pathway involves:

-

Isomerization: Conversion from the bioactive E-isomer to the Z-isomer.[1]

-

N-O Bond Cleavage (Reduction): The oxime moiety is reduced, leading to the formation of an imine derivative .[1]

Critical Insight: Unlike many herbicide metabolites which are detoxification products, the imine derivative of Alloxydim retains significant phytotoxicity.[1] Research indicates that for certain non-target species (e.g., Solanum lycopersicum), the imine byproduct is more inhibitory than the parent compound.[1]

3.2 Degradation Pathway Diagram

The following diagram illustrates the transformation from the parent sodium salt to its key photoproducts.

Figure 1: Photolytic degradation pathway of this compound leading to the formation of the toxic imine derivative.[1][3]

Ecotoxicological Profile[1][2]

The acute toxicity of the parent compound is low across most trophic levels.[1] However, standard regulatory tests often miss the effects of the photoproducts unless specific "aged residue" studies are conducted.[1]

4.1 Quantitative Data Summary

| Organism Group | Species | Endpoint | Value | Classification (EPA) |

| Fish | Cyprinus carpio (Carp) | 96h LC50 | 2600 mg/L | Practically Non-Toxic |

| Fish | Oncorhynchus mykiss (Trout) | 96h LC50 | 2000 mg/L | Practically Non-Toxic |

| Birds | Coturnix japonica (Jap.[1] Quail) | Acute Oral LD50 | 2970 mg/kg | Practically Non-Toxic |

| Mammals | Rattus norvegicus (Rat) | Acute Oral LD50 | 2260–2322 mg/kg | Low Toxicity |

| Invertebrates | Daphnia magna | 48h EC50 | >100 mg/L* | Practically Non-Toxic |

| Pollinators | Apis mellifera (Honeybee) | Contact LD50 | >100 µ g/bee | Non-Toxic |

*Value inferred from "Low Alert" status in PPDB and structural analogs; precise experimental values for Daphnia often exceed solubility limits of lipophilic formulations.

4.2 The "Hidden" Risk: Non-Target Plants

While fauna are relatively safe, the risk lies in non-target terrestrial plants .[1] The imine byproduct can drift or persist in water used for irrigation.[1]

-

Tomato Sensitivity: Tomatoes show high sensitivity to the imine derivative, exhibiting growth inhibition at concentrations where the parent compound is less active.[1][4]

-

Mitigation: Buffer zones are essential not just for the parent spray drift, but to prevent runoff of photolyzed water into sensitive crop areas.[1]

Experimental Protocol: Assessing Photoproduct Toxicity

To validate the toxicity of Alloxydim's byproducts, a standard LC50 test is insufficient.[1] The following protocol isolates the photoproducts for separate testing. This methodology ensures you are testing the environmental reality, not just the chemical in the bottle.[1]

Protocol: Photoproduct Isolation & Bioassay

-

Irradiation: Prepare a 50 mg/L aqueous solution of this compound.[1] Irradiate using a Xenon arc lamp (simulating solar spectrum) for 24 hours.

-

Monitoring: Track degradation via HPLC-UV (C18 column, Acetonitrile/Water gradient). Wait for >90% parent disappearance.[1]

-

Extraction: Use Solid Phase Extraction (SPE) with HLB cartridges to concentrate the degradation products (Imine and Z-isomer).[1]

-

Bioassay: Apply the concentrated fraction to a sensitive species (e.g., Vibrio fischeri for general toxicity or Solanum lycopersicum for phytotoxicity) alongside a parent control.[1]

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for isolating and testing the toxicity of Alloxydim photodegradation products.

Risk Assessment & Mitigation

Risk Synthesis: this compound presents a low acute risk to fauna but a moderate specific risk to non-target flora due to active metabolites.[1] The rapid degradation (DT50 < 10 days) suggests low persistence, but the "toxic tail" of the imine derivative requires management.[1]

Mitigation Strategies:

-

Application Timing: Apply during periods of low UV intensity if possible, though this conflicts with the need for active weed growth.[1]

-

Water Management: Do not use drainage water from treated fields for irrigation of sensitive broadleaf crops (e.g., tomatoes, solanaceous plants) for at least 14 days post-application.[1]

-

Chlorination Warning: In water treatment contexts, Alloxydim reacts rapidly with hypochlorite to form chlorinated byproducts .[1] Avoid discharge into chlorinated water streams to prevent formation of potentially persistent organochlorines.[1]

References

-

PPDB: Pesticide Properties DataBase. (2023).[1] this compound.[1][5][2][6][7] University of Hertfordshire.[1] Link

-

Sandín-España, P., et al. (2013).[1][3] Photochemical behavior of alloxydim herbicide in environmental waters.[1][3] Structural elucidation and toxicity of degradation products. Microchemical Journal. Link

-

PubChem. (2023).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] Link[1]

-

Villaverde, J.J., et al. (2018).[1][3][9] Computational Study of the Structure and Degradation Products of Alloxydim Herbicide. Journal of Physical Chemistry A. Link[1]

Sources

- 1. Alloxydim | C17H25NO5 | CID 135571111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alloxydim sodium [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Alloxydim [sitem.herts.ac.uk]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. Alloxydim - Wikipedia [en.wikipedia.org]

- 8. 24d.info [24d.info]

- 9. researchgate.net [researchgate.net]

The Isomeric Landscape of Aloxydim-Sodium: A Technical Guide to its Chemical Significance and Application

Abstract

Alloxydim-sodium, a post-emergence herbicide of the cyclohexanedione class, presents a fascinating case study in the chemical significance of isomerism in agrochemicals. Its efficacy and environmental fate are intricately linked to its stereochemical and tautomeric forms. This technical guide provides an in-depth exploration of the isomerism of this compound, intended for researchers, chemists, and professionals in drug and pesticide development. We will delve into the structural nuances of its geometric and optical isomers, the critical role of keto-enol tautomerism in its mode of action, and the profound implications of these isomeric forms on its herbicidal activity, environmental persistence, and analytical determination. This guide will further present detailed experimental protocols and discuss the broader chemical and regulatory significance of isomerism in the design and formulation of effective and environmentally conscious agrochemicals.

Introduction to this compound: A Cyclohexanedione Herbicide

This compound is a selective, systemic herbicide primarily used for the control of grass weeds in broadleaf crops.[1] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[2][3][4] This inhibition disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of susceptible grass species. The molecular structure of alloxydim is characterized by a cyclohexanedione ring, an oxime ether side chain, and a chiral center, features that give rise to its complex isomeric nature. Commercial formulations of alloxydim predominantly contain the sodium salt of the E-isomer, which is the herbicidally active form.[5]

The Isomeric Forms of Alloxydim

The chemical structure of alloxydim allows for several types of isomerism, each with significant implications for its biological activity and chemical behavior.

Geometric Isomerism (E/Z Isomerism)

The presence of a carbon-nitrogen double bond (C=N) in the oxime ether moiety of alloxydim leads to geometric isomerism, resulting in an E (entgegen) and a Z (zusammen) isomer.

-

E-isomer: The commercially produced and herbicidally active form.[5]

-

Z-isomer: Exhibits significantly lower or no phytotoxicity.[5]

The spatial arrangement of the substituents around the C=N double bond dictates the isomer. This structural difference is critical, as the active site of the target enzyme, ACCase, is stereospecific.

Caption: Chemical structures of E- and Z-isomers of Alloxydim.

Under environmental conditions such as sunlight and elevated temperatures, the thermodynamically favored E-isomer can undergo isomerization to the inactive Z-isomer.[5] This conversion can lead to a reduction in the field efficacy of the herbicide.[5]

Optical Isomerism

Alloxydim possesses a chiral center at the carbon atom of the cyclohexanedione ring to which the methoxycarbonyl group is attached. This gives rise to a pair of enantiomers (R and S). While commercial alloxydim is a racemate of these enantiomers, the differential biological activity of individual enantiomers of cyclohexanedione herbicides has been documented for other compounds in this class.[6] For many chiral pesticides, one enantiomer exhibits the desired biological activity, while the other may be less active or inactive.[6][7] The specific activity of the R and S enantiomers of alloxydim is an area that warrants further investigation.

Tautomerism: The Keto-Enol Equilibrium

Cyclohexanedione herbicides, including alloxydim, exist in a tautomeric equilibrium between keto and enol forms.[8][9] The enol form is generally considered to be the active conformation for binding to the ACCase enzyme.[9] This equilibrium is influenced by the solvent environment, with the enol form being more prevalent in many organic solvents, while the keto form can dominate in aqueous solutions.[8] The acidity of the enolic proton is a key feature of this class of herbicides.

Caption: Keto-Enol tautomerism of the cyclohexanedione ring in Alloxydim.

Differential Biological Activity and its Significance

The stereochemistry of alloxydim is the primary determinant of its herbicidal efficacy.

Herbicidal Activity of E/Z Isomers

As previously stated, the E-isomer of alloxydim is responsible for its herbicidal activity. The Z-isomer is considered inactive.[5] This has been quantified in studies on wheat (Triticum aestivum), where the IC50 value (the concentration required to inhibit growth by 50%) for the E-isomer was significantly lower than that of an E/Z mixture.

| Isomer/Mixture | IC50 (mg L-1) on Wheat Root Length | Reference |

| E-Alloxydim | 0.37 | [5] |

| E/Z Alloxydim Mixture | 0.70 | [5] |

This data underscores the importance of maintaining the E-isomeric form in formulations and upon application to ensure optimal weed control. The isomerization to the inactive Z-form in the environment represents a loss of herbicidal potential.[5]

Mechanism of ACCase Inhibition

The herbicidal action of alloxydim stems from its inhibition of the ACCase enzyme, which is pivotal in fatty acid biosynthesis.[2] The selectivity of alloxydim for grasses over broadleaf plants is attributed to differences in the structure of the ACCase enzyme between these plant types.[2] The enolic form of the cyclohexanedione ring is believed to chelate with a metal ion in the active site of the enzyme, leading to its inhibition. The specific spatial arrangement of the E-isomer is crucial for this interaction to occur effectively.

Synthesis and Analytical Separation of Alloxydim Isomers

The ability to synthesize the desired isomer and analytically separate different isomeric forms is fundamental for research and development.

Synthesis of this compound (E-isomer)

While detailed proprietary synthesis methods are not publicly available, a general multi-step synthesis of alloxydim can be outlined based on known reactions of cyclohexanediones.[10]

Experimental Protocol: Representative Synthesis of Alloxydim

-

Step 1: Synthesis of Dimedone: Condensation of mesityl oxide with dimethyl malonate in the presence of a base (e.g., sodium methoxide) followed by hydrolysis and decarboxylation yields 5,5-dimethylcyclohexane-1,3-dione (dimedone).

-

Step 2: Acylation of Dimedone: Acylation of dimedone with butyryl chloride in the presence of a catalyst (e.g., pyridine) yields 2-butyryl-5,5-dimethylcyclohexane-1,3-dione.

-

Step 3: Oximation: Reaction of the acylated dimedone with O-allylhydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) results in the formation of the oxime ether, alloxydim. The reaction conditions can be optimized to favor the formation of the E-isomer.

-

Step 4: Salt Formation: Treatment of the E-alloxydim with sodium hydroxide or sodium methoxide in a suitable solvent yields this compound.

-

Purification: The final product is purified by recrystallization or chromatography to obtain the desired isomeric purity.

Caption: Generalized synthetic pathway for this compound.

Analytical Separation of E/Z Isomers

High-Performance Liquid Chromatography (HPLC) is the standard technique for the separation and quantification of the E and Z isomers of alloxydim.

Experimental Protocol: HPLC Separation of Alloxydim Isomers

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid). The gradient is optimized to achieve baseline separation of the two isomers.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm).

-

Quantification: Isomer concentrations are determined by comparing their peak areas to those of certified reference standards.

Caption: Experimental workflow for the HPLC separation of Alloxydim isomers.

Environmental Fate and Chemical Significance

The isomerism of alloxydim has profound consequences for its behavior and impact in the environment.

Isomerization and Degradation in the Environment

As mentioned, the active E-isomer can convert to the inactive Z-isomer in the presence of sunlight.[5] Furthermore, alloxydim undergoes photodegradation in aqueous environments and on soil surfaces.[11][12] The primary photodegradation products are the Z-isomer and an imine derivative, which itself exists as a mixture of tautomers.[11][12]

Significantly, studies have shown that the degradation products of alloxydim can be more toxic than the parent compound.[11] This highlights the importance of considering the entire lifecycle of a pesticide, including its degradation pathways and the biological activity of its metabolites, in environmental risk assessments.

Broader Chemical and Regulatory Significance

The case of alloxydim underscores a critical principle in modern drug and agrochemical development: the importance of stereochemistry. Regulatory agencies worldwide are increasingly requiring data on the individual isomers of chiral pesticides.[13] The development of single-isomer or isomer-enriched products can offer several advantages:

-

Increased Efficacy: By using only the active isomer, lower application rates may be possible, reducing the overall chemical load on the environment.

-

Reduced Non-Target Effects: Eliminating inactive isomers can minimize potential side effects on non-target organisms.

-

More Predictable Environmental Fate: The environmental behavior of a single isomer is often simpler to characterize than that of a racemic mixture.

However, the potential for in-situ isomerization, as seen with alloxydim, presents a challenge that must be addressed through stable formulations and an understanding of the compound's environmental behavior.[14]

Conclusion and Future Perspectives

The isomerism of this compound is a multifaceted topic with far-reaching implications for its practical application and environmental impact. The differential activity of its geometric isomers, coupled with the potential for isomerization and the formation of more toxic degradation products, necessitates a comprehensive understanding of its chemistry. For researchers and developers, this highlights the need for:

-

Stereoselective Synthesis: Developing efficient and scalable synthetic routes to the pure, active isomer.

-

Advanced Formulation Technology: Creating formulations that protect the active isomer from degradation and isomerization.

-

Comprehensive Analytical Methods: Employing robust analytical techniques to monitor the isomeric composition of products and environmental samples.

-

Thorough Environmental Risk Assessment: Evaluating the fate and effects of not only the parent compound but also its isomers and degradation products.

Future research should focus on elucidating the specific biological activities of the enantiomers of alloxydim and developing a more complete picture of the differential environmental fate of all its isomeric forms. By embracing the complexities of stereochemistry, the scientific community can continue to develop more effective, safer, and environmentally sustainable solutions for agriculture.

References

-

PHYTOTOXIC STUDY OF THE E/Z ISOMERS OF THE HERBICIDE ALLOXYDIM IN WHEAT. (n.d.). CABI Digital Library. Retrieved February 2, 2026, from [Link]

- Cyclohexane-dione derivatives, process for their preparation and herbicides containing them. (n.d.). Google Patents.

-

Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

-

Design and Synthesis of Two New Epoxides. (2025, November 17). ResearchGate. Retrieved February 2, 2026, from [Link]

- Preparation of alicyclic diepoxides. (n.d.). Google Patents.

-

Photochemical behavior of alloxydim herbicide in environmental waters. Structural elucidation and toxicity of degradation products. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. (2024, November 20). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. (2024, September 14). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides. (2025, November 26). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Separation of Enantiomeric Mixtures of Alkaloids and Their Biological Evaluation. (2025, August 9). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Degradation of alloxydim and formation of one of the main by-products... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018, December 17). Frontiers. Retrieved February 2, 2026, from [Link]

-

Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC–MS/MS. (2025, June 8). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Herbicides Mechanisms Involved in the Sorption Kinetic of Ionisable and Non Ionisable Herbicides: Impact of Physical/Chemical Properties of Soils and Experimental Conditions. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Alloxydim. (n.d.). Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved February 2, 2026, from [Link]

-

Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. (n.d.). Academia.edu. Retrieved February 2, 2026, from [Link]

-

Assessing the Effects of Alloxydim Phototransformation Products by QSAR Models and a Phytotoxicity Study. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Kinetics of inhibition of acetyl-coenzyme A carboxylase by sethoxydim and haloxyfop. (n.d.). University of Minnesota. Retrieved February 2, 2026, from [Link]

-

Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment. (n.d.). Juniper Publishers. Retrieved February 2, 2026, from [Link]

-

Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Z-Isomers of Astaxanthin Exhibit Greater Bioavailability and Tissue Accumulation Efficiency than the All. (2021, March 24). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Degradation of Cyclohexanedione Oxime Herbicides. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Synthesis of ( E)/( Z)-Verbenone Oxime Ethers and Photoresponsive Behavior to Herbicidal Activity. (2022, October 24). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Inhibition of the acetyl-CoA carboxylase of barley chloroplasts by cycloxydim and sethoxydim. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. (n.d.). Syrris. Retrieved February 2, 2026, from [Link]

-

Development of Liquid Chromatography Separation and a Solid-Phase Extraction Method for Phenoxy Alkanoic Acid Herbicides in Water. (2019, January 29). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Chiral Drugs: An Overview. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Degradation of alloxydim in chlorinated water. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019, November 13). Juniper Publishers. Retrieved February 2, 2026, from [Link]

-

A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022, October 1). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. (2019, August 26). Longdom Publishing. Retrieved February 2, 2026, from [Link]

Sources

- 1. Alloxydim [sitem.herts.ac.uk]

- 2. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP0071707B1 - Cyclohexane-dione derivatives, process for their preparation and herbicides containing them - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. researchgate.net [researchgate.net]

Alloxydim-Sodium: Mechanistic Profiling and Resistance Dynamics in Post-Emergence Graminicide Application

[1][2][3]

Executive Technical Summary

Alloxydim-sodium (CAS 55635-13-7) represents the foundational chemistry of the cyclohexanedione (DIM) class of herbicides, specifically engineered for post-emergence control of graminaceous weeds in broadleaf crops.[1][2][3] Its mode of action (MoA) is characterized by the potent, reversible inhibition of the eukaryotic-type acetyl-CoA carboxylase (ACCase) within the plastids of Poaceae species.[1][3]

Unlike aryloxyphenoxypropionates (FOPs), which share the same target but differ in binding kinetics, this compound exhibits a distinct interaction profile with the carboxyltransferase (CT) domain of the enzyme.[3] This guide delineates the molecular architecture of this inhibition, the physicochemical basis of its phloem-mobile translocation, and the genetic mechanisms driving resistance—specifically the Ile-1781-Leu target-site mutation.[1][2]

Physicochemical Profile & Translocation Kinetics

The efficacy of this compound is governed by its conversion from a weak acid to a sodium salt, enhancing water solubility and systemic transport.

Table 1: Physicochemical Properties of this compound

| Parameter | Value / Characteristic | Biological Implication |

| Molecular Formula | C₁₇H₂₄NNaO₅ | Sodium salt formulation for stability.[1][2][3] |

| Molecular Weight | 345.37 g/mol | Facilitates phloem loading.[1][2][3] |

| Solubility (Water) | > 2000 g/L (20°C) | Highly hydrophilic; requires adjuvants for leaf cuticle penetration.[1][2][3] |

| LogP (Octanol/Water) | -0.2 (approx) | Low lipophilicity; systemic mobility via symplastic pathway.[1][2][3] |

| pKa | ~3.5 – 4.5 (Weak Acid) | Ion Trapping mechanism drives accumulation in high-pH phloem sap.[1][2][3] |

| Isomerism | E/Z Isomers | Tautomerization affects binding affinity to the ACCase CT domain.[1] |

Translocation Mechanism: The Ion Trap

-

Foliar Uptake: Applied as a salt, it dissociates on the leaf surface.[2][3] The weak acid form penetrates the waxy cuticle (often aided by oil-based adjuvants).[1][2][3]

-

Phloem Loading: Once inside the mesophyll (pH ~5.5), the molecule moves into the phloem sieve elements (pH ~8.0).[2][3]

-

Ion Trapping: In the alkaline phloem, the weak acid deprotonates into its anion (

).[3] The charged anion cannot easily cross the lipophilic membrane back out, effectively "trapping" it in the phloem.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Symplastic Transport: The herbicide follows the source-to-sink flow, accumulating in meristematic tissues (root tips, shoot apices) where lipid biosynthesis is most active.[1][2][3]

Molecular Mode of Action: ACCase Inhibition

The lethal activity of this compound stems from the starvation of fatty acids required for membrane biogenesis.[3]

The Target: Eukaryotic Acetyl-CoA Carboxylase[1][2]

-

Enzyme Function: ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.[1][2][3] This is the committed, rate-limiting step in fatty acid synthesis.[2]

-

Reaction:

[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

Mechanism of Inhibition

Alloxydim acts as a non-competitive inhibitor with respect to ATP but competes with the acetyl-CoA substrate at the Carboxyltransferase (CT) domain.[1][2][3][4]

-

Binding Site: Alloxydim binds to a specific hydrophobic pocket at the dimer interface of the CT domain.[3]

-

Conformational Lock: Binding induces a conformational change that prevents the transfer of the carboxyl group from the biotin carrier to acetyl-CoA.[3]

-

Metabolic Collapse:

Visualization: The Signaling & Inhibition Pathway

Figure 1: The cascade of this compound activity from application to meristematic necrosis.[1][2][3] Note the critical block at the Acetyl-CoA to Malonyl-CoA conversion step.

Selectivity Architecture

The utility of Alloxydim lies in its ability to kill grasses while sparing broadleaf crops.[3] This is not metabolic, but target-site based .[1][2][3]

-

Grasses (Poaceae): Possess homomeric ACCase (eukaryotic type) in their plastids.[1][2][3][4] This isoform is highly sensitive to DIM herbicides.[2][3]

-

Dicots (Broadleaves): Possess heteromeric ACCase (prokaryotic type) in their plastids.[1][2][3][4] This multi-subunit complex is structurally distinct and insensitive to DIMs.

-

Note: Dicots also have a homomeric ACCase in their cytosol, but Alloxydim does not inhibit this cytosolic form effectively in vivo, nor is it the primary driver of lipid synthesis for plastids.

-

Experimental Validation Framework

To validate Alloxydim efficacy or investigate resistance, the following self-validating protocols are recommended.

Protocol A: Whole-Plant Dose-Response (GR50 Determination)

Objective: Quantify the biological efficacy and calculate the Resistance Factor (RF).[1][2][3]

-

Plant Material: Grow susceptible (S) and suspected resistant (R) biotypes to the 3-4 leaf stage.

-

Treatment: Apply this compound at logarithmic rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x recommended field rate).

-

Adjuvant: Always include a crop oil concentrate (1% v/v) to ensure uptake.[1][2][3]

-

Assessment: Harvest biomass 21 days after treatment (DAT). Dry at 60°C for 48h.

-

Analysis: Fit data to a log-logistic regression model:

(Where GR50 is the dose reducing growth by 50%).

Protocol B: Malachite Green Phosphate Assay (Enzymatic Validation)

Objective: Direct confirmation of ACCase inhibition in vitro. This colorimetric assay measures the release of inorganic phosphate (Pi) during the ACCase reaction.[3]

-

Extraction: Homogenize fresh meristematic tissue in extraction buffer (0.1 M Tricine-KOH, pH 8.3, glycerol, DTT).

-

Purification: Partial purification via ammonium sulfate precipitation or desalting columns (Sephadex G-25) to remove background phosphate.[1][2][3]

-

Reaction Mix:

-

Incubation: 30°C for 20 minutes.

-

Termination & Detection: Add Malachite Green/Molybdate reagent.[2][3] Incubate 10 mins.

-

Readout: Measure Absorbance at 630 nm. Lower absorbance = Higher Inhibition.[2][3]

Visualization: Experimental Workflow

Figure 2: Integrated workflow for confirming Alloxydim resistance, moving from whole-plant phenotype to molecular validation.

Resistance Mechanisms

Resistance to this compound is primarily driven by point mutations in the CT domain of the ACCase gene.[3]

Target-Site Resistance (TSR)

The most prevalent mutation conferring resistance to DIM herbicides (including Alloxydim) is Ile-1781-Leu .[1][2][3]

-

Mechanism: The substitution of Isoleucine with Leucine at position 1781 alters the steric volume of the binding pocket. While the natural substrate (Acetyl-CoA) can still bind, the bulky cyclohexanedione ring of Alloxydim is sterically hindered.[3]

-

Cross-Resistance: This mutation typically confers broad cross-resistance to both FOPs and DIMs.[2][3]

-

Other Mutations: Trp-2027-Cys, Ile-2041-Asn, and Asp-2078-Gly.[1][2][3]

Non-Target Site Resistance (NTSR)[1][2][3][5]

-

Metabolic: Enhanced activity of Cytochrome P450 monooxygenases or Glutathione S-transferases (GSTs) can degrade Alloxydim before it reaches the plastid.[1][2][3]

-

Validation: Use P450 inhibitors (e.g., Malathion) in conjunction with Alloxydim.[1][2][3] If efficacy is restored, metabolic resistance is implicated.[2][3]

References

-

Délye, C. (2005).[2][3][4] Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science, 53(5), 728-746.[1][2][3] Link[1][2][3]

-

Kaundun, S. S. (2014).[2][3][4] Resistance to acetyl-CoA carboxylase-inhibiting herbicides.[1][2][3][4][5][6] Pest Management Science, 70(9), 1405-1417.[1][2][3] Link[1][2][3]

-

Takano, H. K., et al. (2021).[2][3] A critical review of ACCase inhibitors: Chemistry, mode of action, and resistance. Scientia Agricola, 78(1).[1][2][3][4] Link

-

Lancaster, Z. D., et al. (2018).[2][3][4][5] Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay.[2][3][5][7] Weed Technology, 32(5), 575-581.[1][2][3] Link[1][2][3]

-

Jang, S., et al. (2013).[2][3] Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with tepraloxydim.[3] Pesticide Biochemistry and Physiology, 107(2), 266-272.[1][2][3] Link[1][2][3]

Sources

- 1. Alloxydim - Wikipedia [en.wikipedia.org]

- 2. Alloxydim sodium | C17H24NNaO5 | CID 74087703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alloxydim sodium | CAS 55635-13-7 | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. bioone.org [bioone.org]

- 6. Alloxydim [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Solvation Thermodynamics and Stability Profiles of Alloxydim-Sodium

[1]

Executive Summary

Alloxydim-sodium (CAS 55635-13-7) represents the first generation of cyclohexanedione oxime herbicides (DIMs).[1] While its efficacy as an Acetyl-CoA carboxylase (ACCase) inhibitor is well-documented, its physicochemical behavior in solution presents unique challenges for formulation and analytical chemists.[1] This guide dissects the solubility landscape and degradation kinetics of this compound, providing a mechanistic basis for solvent selection and handling protocols.[1] The core finding is a sharp dichotomy: the salt exhibits extreme solubility in polar protic solvents but suffers from rapid photolytic degradation in organic media, necessitating strict light-shielding and pH-buffering strategies.

Physicochemical Architecture

To understand the solubility behavior of this compound, one must first analyze its structural dynamics.[1] Unlike the acid form, the sodium salt exists as an ionic species with high lattice energy that favors hydration.[1]

-

Ionic Character: The sodium cation (

) confers high hydrophilicity, making the molecule behave as a classic electrolyte in aqueous media.[1] -

Tautomerism: The cyclohexanedione ring undergoes keto-enol tautomerism.[2] In solution, the equilibrium between these forms is solvent-dependent and dictates the molecule's susceptibility to hydrolysis and photolysis.[1]

-

Stereochemistry: The oxime ether moiety (

) introduces

Solubility Landscape

The solubility of this compound follows a steep polarity gradient. As an ionic salt, it defies the standard lipophilic profile of many agrochemicals, showing negligible affinity for non-polar hydrocarbons.[1]

Quantitative Solubility Data ( )

The following data aggregates validated values from regulatory dossiers (FAO, PPDB) and experimental literature.

| Solvent Category | Solvent | Solubility (mg/L) | Thermodynamic Interpretation |

| Polar Protic | Water (pH 7) | > 2,000,000 | Extreme. Ion-dipole interactions dominate.[1] Lattice dissociation is enthalpically favorable.[1] |

| Polar Protic | Methanol | ~61,900 | High. High dielectric constant supports ion solvation, though less than water.[1] |

| Polar Protic | Ethanol | ~5,000 | Moderate. Alkyl chain interference reduces solvation shell stability.[1] |

| Polar Aprotic | Acetone | ~1,400 | Low-Moderate. Lacks hydrogen bond donation to stabilize the anion effectively. |

| Non-Polar | Ethyl Acetate | ~200 | Low. Insufficient polarity to overcome lattice energy.[1] |

| Non-Polar | n-Hexane / Xylene | < 1 (Insoluble) | Negligible. No mechanism to solvate the ionic pair.[1] |

Solvation Logic Diagram

The following decision tree illustrates the solvent selection logic based on the intended application (Analytical vs. Formulation).

Figure 1: Solvent selection hierarchy based on polarity and solubility thresholds.[1]

Stability & Degradation Mechanisms

The stability of this compound is the limiting factor in its handling. It is chemically fragile, with two primary degradation vectors: Photolysis and Acid Hydrolysis .[1]

Photolytic Instability (The Critical Risk)

This compound is exceptionally sensitive to UV radiation (290–400 nm).[1] In organic solvents, this degradation is rapid and proceeds via N-O bond cleavage.[1]

-

Mechanism: Absorption of UV light excites the

bond, leading to homolytic cleavage of the N-O bond.[1] This results in the reduction of the oxime to an imine and subsequent hydrolysis to a ketone derivative.[1][3] -

Kinetics:

-

Implication: Standard solutions in clear glass vials will degrade significantly within the timeframe of a single HPLC sequence if not protected.[1]

Hydrolytic Instability

The oxime ether linkage is susceptible to acid-catalyzed hydrolysis.[1]

-

Acidic pH (< 5): Rapid hydrolysis occurs, cleaving the oxime group.[1]

-

Neutral/Alkaline pH (7-9): The salt is relatively stable.[1] The anionic form resists nucleophilic attack better than the neutral acid form.[1]

Degradation Pathway Diagram

The following diagram maps the transformation of Alloxydim under photolytic stress.

Figure 2: Primary photolytic degradation pathway showing the conversion of the oxime to imine and ketone derivatives.[1]